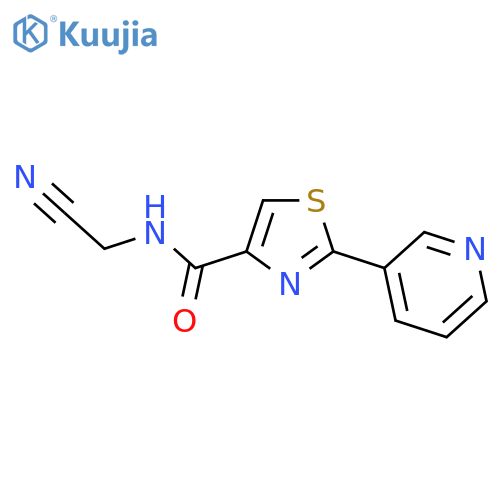Cas no 1354929-33-1 (N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)

N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(Cyanomethyl)-2-(3-pyridinyl)-4-thiazolecarboxamide
- N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide
-
- インチ: 1S/C11H8N4OS/c12-3-5-14-10(16)9-7-17-11(15-9)8-2-1-4-13-6-8/h1-2,4,6-7H,5H2,(H,14,16)
- InChIKey: ASHPWOPJTIMUNX-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(NCC#N)=O)N=C1C1=CC=CN=C1
じっけんとくせい
- 密度みつど: 1.350±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 10.94±0.46(Predicted)
N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20236919-0.05g |
N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide |
1354929-33-1 | 90% | 0.05g |
$212.0 | 2023-09-16 |
N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide 関連文献
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamideに関する追加情報
Introduction to N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide (CAS No. 1354929-33-1)
N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 1354929-33-1, is a derivative of the thiazole core structure, which is well-documented for its diverse biological activities. The presence of a cyano group and a pyridine substituent in its molecular framework imparts distinct chemical properties that make it a valuable candidate for further exploration in medicinal chemistry.
The molecular structure of N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide consists of several key functional groups that contribute to its reactivity and potential biological efficacy. The cyano group (-CN) is known for its ability to participate in various chemical transformations, including nucleophilic additions and condensation reactions, which can be exploited in the synthesis of more complex molecules. Additionally, the pyridine ring serves as a hydrogen bond acceptor and can interact with biological targets through π-stacking interactions, enhancing the compound's binding affinity.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of this compound with greater accuracy. Molecular docking studies have revealed that N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide can interact with several protein targets, including enzymes and receptors involved in inflammatory pathways. This suggests that the compound may have therapeutic potential in conditions such as cancer, neurodegenerative diseases, and autoimmune disorders.
In vitro studies have demonstrated the compound's ability to modulate the activity of key enzymes such as kinases and phosphodiesterases. For instance, preliminary data indicate that it may inhibit the activity of Janus kinases (JAKs), which are implicated in various inflammatory responses. The thiazole core itself is known to exhibit antimicrobial and anti-inflammatory properties, further supporting the potential therapeutic applications of this derivative.
The synthesis of N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the condensation of 2-aminothiazole with cyanoacetic acid derivatives followed by functional group transformations to introduce the pyridine moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, enhancing the overall efficiency of the synthetic route.
One of the most compelling aspects of this compound is its versatility in drug design. The combination of a thiazole scaffold with electron-withdrawing cyano and electron-donating pyridine groups creates a molecular entity that can be further modified to tailor specific biological activities. Researchers are exploring derivatives of N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide by introducing additional substituents or altering the core structure to improve solubility, bioavailability, and target specificity.
The role of computational modeling in understanding the behavior of this compound cannot be overstated. High-throughput virtual screening has been utilized to identify potential lead compounds based on their predicted interactions with biological targets. This approach has accelerated the drug discovery process by allowing researchers to prioritize candidates for experimental validation.
Current research efforts are focused on evaluating the safety and efficacy of N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide in preclinical models. In vivo studies are being conducted to assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) parameters. These studies are crucial for determining whether the compound can reach therapeutic levels in vivo and whether it exhibits any adverse effects at relevant doses.
The thiazole scaffold has a long history of success in pharmaceutical development, with several FDA-approved drugs featuring this core structure. This precedent bodes well for the future development of N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide-based therapeutics. As our understanding of biological pathways continues to expand, compounds like this one hold promise for addressing unmet medical needs across multiple therapeutic areas.
In conclusion, N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide represents a fascinating example of how structural diversity can lead to novel pharmacological entities. Its unique combination of functional groups and demonstrated interactions with biological targets make it a compelling candidate for further investigation. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play a significant role in the development of next-generation pharmaceuticals.
1354929-33-1 (N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide) 関連製品
- 1361695-66-0(2-Amino-5-nitro-3-(2,3,5-trichlorophenyl)pyridine)
- 86884-13-1(1,1,1,3-tetrafluorobutane)
- 946270-19-5(1-(3-chloro-4-methoxyphenyl)-3-{(4-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)
- 1806006-95-0(6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine)
- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)
- 1968398-84-6(ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate)
- 2092289-16-0(5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol)
- 1217862-64-0(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol)
- 1346451-50-0((E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate)



